Diethyl biphenyl 3,3'-dicarboxylate
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Overview
Description
Diethyl biphenyl 3,3’-dicarboxylate is an organic compound with the molecular formula C18H18O4. It is a derivative of biphenyl, where two carboxylate groups are attached to the 3 and 3’ positions of the biphenyl ring, and these carboxylate groups are esterified with ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl biphenyl 3,3’-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of biphenyl-3,3’-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the ethanol is continuously distilled off to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of diethyl biphenyl 3,3’-dicarboxylate may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents may be explored to optimize the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Diethyl biphenyl 3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl-3,3’-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Biphenyl-3,3’-dicarboxylic acid.
Reduction: Biphenyl-3,3’-diol.
Substitution: Various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl biphenyl 3,3’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals, including plasticizers and stabilizers for polymers.
Mechanism of Action
The mechanism by which diethyl biphenyl 3,3’-dicarboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl core can engage in π-π stacking interactions, while the ester groups may participate in hydrogen bonding or other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-3,3’-dicarboxylic acid: The parent compound without the ester groups.
Dimethyl biphenyl 3,3’-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Biphenyl-4,4’-dicarboxylate: A positional isomer with carboxylate groups at the 4 and 4’ positions.
Uniqueness
Diethyl biphenyl 3,3’-dicarboxylate is unique due to its specific esterification pattern, which can influence its solubility, reactivity, and interactions with other molecules. The ethyl ester groups provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different solvents and environments.
Properties
IUPAC Name |
ethyl 3-(3-ethoxycarbonylphenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-7-13(11-15)14-8-6-10-16(12-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAIUEMEDFREBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477906 |
Source
|
Record name | Diethyl biphenyl 3,3'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303730-26-9 |
Source
|
Record name | Diethyl biphenyl 3,3'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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